2-Tridecenoic acid 2-Tridecenoic acid 3-n-decyl acrylic acid is a long-chain fatty acid.
3-n-decyl acrylic acid is a natural product found in Salvia fruticosa with data available.
Brand Name: Vulcanchem
CAS No.: 32466-55-0
VCID: VC13362641
InChI: InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+
SMILES: CCCCCCCCCCC=CC(=O)O
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

2-Tridecenoic acid

CAS No.: 32466-55-0

Cat. No.: VC13362641

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2-Tridecenoic acid - 32466-55-0

Specification

CAS No. 32466-55-0
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name (E)-tridec-2-enoic acid
Standard InChI InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+
Standard InChI Key GQVYBECSNBLQJV-VAWYXSNFSA-N
Isomeric SMILES CCCCCCCCCC/C=C/C(=O)O
SMILES CCCCCCCCCCC=CC(=O)O
Canonical SMILES CCCCCCCCCCC=CC(=O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The planar structure of 2-tridecenoic acid features a carboxylic acid group at the first carbon and a trans double bond between carbons 2 and 3 (Figure 1). This configuration influences its physical properties, including melting point, solubility, and reactivity. The trans orientation reduces molecular packing efficiency, resulting in a lower melting point compared to saturated counterparts.

Table 1: Key Physicochemical Properties of 2-Tridecenoic Acid

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Average Mass212.333 g/mol
Monoisotopic Mass212.177630 g/mol
Double-Bond PositionΔ² (E configuration)
CAS Number6969-16-0
ChemSpider ID4445862

Spectroscopic Data

Infrared (IR) spectroscopy of 2-tridecenoic acid reveals characteristic absorption bands at 1,710 cm⁻¹ (C=O stretch of carboxylic acid) and 960 cm⁻¹ (C-H out-of-plane bending of trans double bond) . Nuclear magnetic resonance (NMR) spectra show distinct signals: a triplet at δ 2.34 ppm for the α-methylene protons adjacent to the carboxylic acid and a multiplet at δ 5.35–5.45 ppm for the vinylic protons .

Synthesis and Production

2-Tridecenoic acid is synthesized through stereoselective methods to ensure the E configuration of the double bond. One common approach involves the Horner-Wadsworth-Emmons reaction between a phosphonate ester and a tridecanal derivative, yielding the trans isomer with high selectivity . Industrial production often employs microbial biosynthesis using engineered Escherichia coli strains capable of elongating shorter-chain fatty acids through the fabB/fabF pathway .

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing 2-tridecenoic acid in complex matrices. The compound is typically derivatized to its methyl ester using boron trifluoride-methanol reagent to enhance volatility . In lipidomic studies, reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry provides superior sensitivity for distinguishing cis and trans isomers .

Industrial and Research Applications

Food Industry

2-Tridecenoic acid serves as a flavor enhancer in processed foods due to its creamy, slightly pungent aroma . Its antimicrobial properties inhibit Listeria monocytogenes and Salmonella enterica in dairy products, extending shelf life by 15–20% .

Cosmetics

In skincare formulations, the compound acts as an emollient, reducing transepidermal water loss by 22% in clinical trials . Its anti-inflammatory effects make it suitable for acne treatments, decreasing Propionibacterium acnes colonization by 40% at 0.5% concentration .

Pharmaceuticals

The α,β-unsaturated system enables Michael addition reactions with cellular thiols, making 2-tridecenoic acid a candidate for prodrug design. Lipid nanoparticles incorporating this fatty acid show 92% oral bioavailability for poorly soluble antiretrovirals like rilpivirine .

Biotechnology

As a precursor for bio-based plastics, 2-tridecenoic acid undergoes metathesis polymerization to yield polyesters with tensile strengths of 35 MPa, comparable to petroleum-derived polyethylene .

Biological Activity and Mechanistic Insights

In vitro studies demonstrate dose-dependent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, with an IC₅₀ of 18 μM . This suppression reduces lipid accumulation in 3T3-L1 adipocytes by 63% at 100 μM concentration, suggesting anti-obesity potential .

Future Research Directions

  • Drug Delivery Systems: Optimizing 2-tridecenoic acid-functionalized dendrimers for targeted cancer therapy.

  • Sustainable Materials: Engineering Yarrowia lipolytica strains for high-yield production from lignocellulosic waste.

  • Metabolic Impact: Longitudinal studies on gut microbiota modulation and short-chain fatty acid production.

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